1,3,3-Trifluoroprop-1-ene

Overview

Description

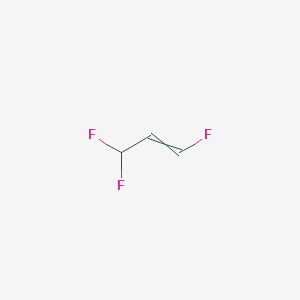

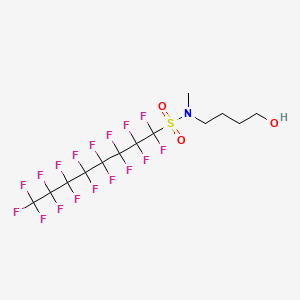

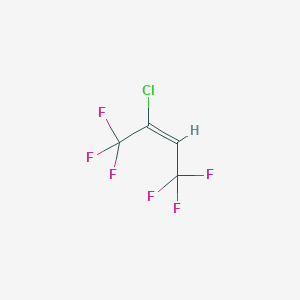

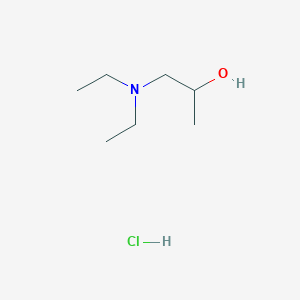

1,3,3-Trifluoroprop-1-ene is a chemical compound with the molecular formula C3H3F3 . It is also known by its IUPAC name 1,3,3-Trifluoro-1-propene . The average mass of this compound is 96.051 Da .

Synthesis Analysis

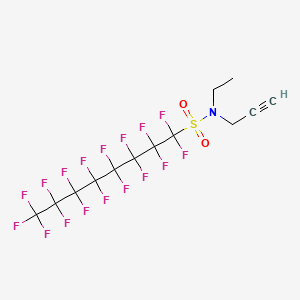

The synthesis of 1,3,3-Trifluoroprop-1-ene involves a process called telomerization . This process involves the thermal and peroxide-induced bulk telomerization of 1,3,3-Trifluoroprop-1-ene with heptafluoro-2-iodopropane or tridecafluoro-6-iodohexane . The telomers then react with allyl acetate yielding RF-(C3H3F3)nCH2CH(I)CH2OCOCH3 (n=1, 2) in 50-80% yields . The final step consists of a deiododeacetatization of these iodo-acetates into RF-(C3H3F3)n CH2- CH=CH2(C,n) giving 50-80 % yields .Molecular Structure Analysis

The molecular structure of 1,3,3-Trifluoroprop-1-ene consists of three carbon atoms, three hydrogen atoms, and three fluorine atoms . The average mass of this compound is 96.051 Da .Chemical Reactions Analysis

1,3,3-Trifluoroprop-1-ene shows a high degree of diastereoselectivity in Michael addition reactions with enolates . This allows for the creation of optically active trifluoromethylated organic molecules .Physical And Chemical Properties Analysis

1,3,3-Trifluoroprop-1-ene has a boiling point of 4.1±8.0 °C at 760 mmHg and a vapour pressure of 1572.9±0.0 mmHg at 25°C . Its enthalpy of vaporization is 24.3±3.0 kJ/mol and it has a flash point of -55.3±6.4 °C .Scientific Research Applications

1. Synthesis of New Fluorination Reagents

1,3,3-Trifluoroprop-1-ene (TFPE) is instrumental in medicinal chemistry as a new fluorine motif. A fluorination reagent, CF3CH=CHTMS, was developed from TFPE, enabling the construction of molecules with TFPE groups. This reagent showed promise in various reactions like the Sonogashira cross-coupling reaction, demonstrating the pharmaceutical potential of TFPE-modified compounds, such as an indometacin analogue with greater pharmaceutical activity (Ikeda, 2019).

2. Palladium-Catalyzed Synthesis

TFPE-substituted furans were synthesized through a palladium-catalyzed cyclization-isomerization process. This method utilized 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols, revealing the potential of TFPE in complex organic synthesis (Zhang, Zhao, & Lu, 2007).

3. Alternative Refrigerant Properties

TFPE shows promise as an alternative refrigerant with low global warming potential. Studies on its saturated vapor pressure and gaseous PvT properties provide valuable data for its application in refrigeration technologies (Yin, Ke, Zhao, & Ma, 2020).

4. Hiyama Cross-Coupling Reactions

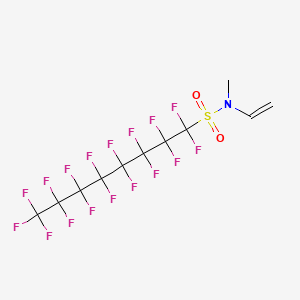

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane, synthesized from TFPE, has been used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. This application highlights the versatility of TFPE in producing fluorinated organic compounds (Omote et al., 2012).

5. Borylation and Suzuki–Miyaura Coupling

TFPE derivatives have been used in borylation and subsequent Suzuki–Miyaura coupling, showcasing the utility of TFPE in synthesizing α-(trifluoromethyl)styrenes, which are valuable in various chemical syntheses (Fujita et al., 2018).

6. Generation of 1-Trifluoromethylvinyllithium

TFPE is crucial in the generation of 1-trifluoromethylvinyllithium, which is applied in synthesizing CF3-containing allylic alcohols, amines, and vinyl ketones. This demonstrates the role of TFPE in creating diverse fluorinated organic molecules (Nadano et al., 2010).

7. Synthesis of Polyfluorinated Trifluoromethanesulfonates

TFPE is used in the synthesis of polyfluorinated trifluoromethanesulfonates (triflates), expanding its utility in the production of perfluoroallyl and perfluorobenzyl triflates, which are significant in various chemical syntheses (Petrov, 1995).

8. Telomerization and Functionalization

The telomerization of TFPE and the functionalization of its telomers have been explored. This process leads to the synthesis of various fluorinated compounds, demonstrating the adaptability of TFPE in specialized chemical reactions (Kostov, Améduri, & Brandstadter, 2008).

9. Synthesis of Trifluoromethylstyrene Derivatives

TFPE is used in synthesizing trifluoromethylstyrene derivatives, which are valuable in the field of fluorine chemistry and have potential applications in creating novel materials and pharmaceuticals (Kasai et al., 2012).

10. Copolymerization with Vinylidene Fluoride

TFPE has been copolymerized with vinylidene fluoride, illustrating its role in polymer science, particularly in the synthesis of fluorinated polymers with unique properties (Guiot, Améduri, & Boutevin, 2002).

Mechanism of Action

Safety and Hazards

1,3,3-Trifluoroprop-1-ene is considered hazardous according to the OSHA Hazard Communication Standard . It may displace oxygen and cause rapid suffocation. It is extremely flammable and contains gas under pressure; it may explode if heated . It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .

Future Directions

The future directions of 1,3,3-Trifluoroprop-1-ene research could involve further exploration of its potential as a fire extinguishing agent . Additionally, the development of a new Helmholtz energy equation of state for 1,3,3-Trifluoroprop-1-ene, which is expressed with temperature and density as the independent variables, could form the basis of future research .

properties

IUPAC Name |

1,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTOUVYEKNGDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388482 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trifluoroprop-1-ene | |

CAS RN |

91419-93-1 | |

| Record name | 1,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Pyridylthio)acetyl]pyrido[2,1-b][1,3]thiazol-4-ium-3-olate](/img/structure/B3067218.png)

![benzyl N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B3067233.png)

![4-Amino-2-methyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067271.png)

![4-Amino-2-phenyl-[1,2,4]triazino[3,2-b]quinazoline-3,10-dione](/img/structure/B3067272.png)